

AMD 3465 Hexahydrobromide: A Technical Guide to Target Identification and Validation

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Compound of Interest		
Compound Name:	AMD 3465 hexahydrobromide	
Cat. No.:	B1684567	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD 3465 hexahydrobromide has emerged as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical mediator in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the target identification and validation of AMD 3465. It details the molecular interactions, signaling pathways, and functional consequences of CXCR4 inhibition by this compound. In-depth experimental protocols for key validation assays are provided, alongside a quantitative summary of its pharmacological properties. This document aims to serve as a valuable resource for researchers and professionals involved in the development of CXCR4-targeted therapeutics.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1 α , also known as CXCL12), play a pivotal role in a wide array of biological functions, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathophysiology of various diseases, most notably as a co-receptor for T-tropic (X4) human immunodeficiency virus (HIV) entry into host cells and in the metastasis of numerous cancers.[3][4] Consequently, CXCR4 has become a prime therapeutic target for the development of novel inhibitors.



AMD 3465 hexahydrobromide is a monomacrocyclic compound that has demonstrated high affinity and selectivity for the CXCR4 receptor.[3] It acts as a competitive antagonist, effectively blocking the binding of CXCL12 and subsequent downstream signaling cascades.[1] This guide delineates the preclinical evidence supporting CXCR4 as the primary target of AMD 3465 and validates its antagonistic activity through a series of in vitro and in vivo studies.

Target Identification: CXCR4 as the Molecular Target of AMD 3465

The identification of CXCR4 as the molecular target of AMD 3465 was established through a series of binding and competitive displacement assays. These studies demonstrated a direct and specific interaction between AMD 3465 and the CXCR4 receptor.

Competitive Binding Assays

Initial target identification was achieved by assessing the ability of AMD 3465 to displace the binding of known CXCR4 ligands. These assays typically involve the use of radiolabeled or fluorescently-labeled ligands that specifically bind to CXCR4-expressing cells. The displacement of these labeled ligands by increasing concentrations of AMD 3465 provides a quantitative measure of its binding affinity.

Key findings from these studies include:

- AMD 3465 effectively blocks the binding of the natural CXCR4 ligand, CXCL12, to the cell surface.[3]
- It also inhibits the binding of the specific anti-CXCR4 monoclonal antibody, 12G5, which recognizes a conformational epitope on the receptor.[2][3]

These results strongly indicate that AMD 3465 directly interacts with the CXCR4 receptor at a site that overlaps with both the natural ligand and a specific antibody binding site.

Target Validation: Elucidating the Antagonistic Mechanism of Action

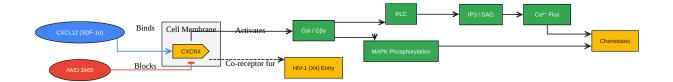


Following target identification, a comprehensive validation process was undertaken to characterize the functional consequences of AMD 3465 binding to CXCR4. These studies confirmed its role as a potent antagonist, capable of inhibiting the downstream signaling and cellular responses mediated by the CXCL12/CXCR4 axis.

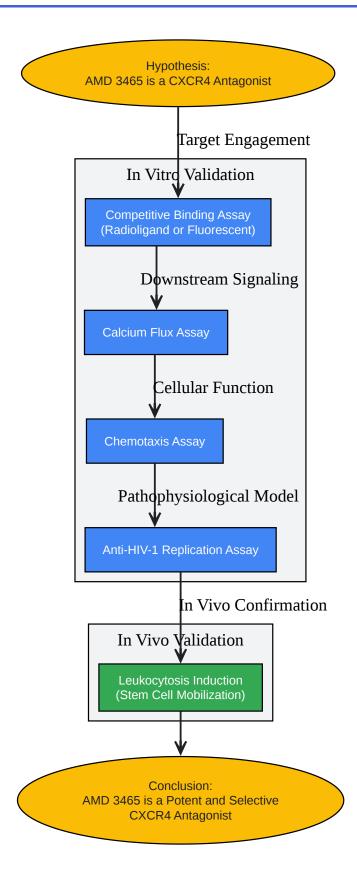
Inhibition of Downstream Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. AMD 3465 has been shown to effectively block these pathways, confirming its antagonistic nature.









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